tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate

Peptide Synthesis Orthogonal Protecting Groups Solid-Phase Peptide Synthesis

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate (CAS 151294-93-8) is an orthogonally protected α-amino acid derivative featuring both a tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl ester on the carboxyl terminus. This compound belongs to the class of protected allylglycine (homoallylglycine) derivatives and is widely employed as a synthetic intermediate in peptide chemistry and medicinal chemistry programs.

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
CAS No. 151294-93-8
Cat. No. B186659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate
CAS151294-93-8
SynonymsTERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)HEX-5-ENOATE
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC=C)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H27NO4/c1-8-9-10-11(12(17)19-14(2,3)4)16-13(18)20-15(5,6)7/h8,11H,1,9-10H2,2-7H3,(H,16,18)
InChIKeyHCCCYDLUFISNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate (CAS 151294-93-8) as a Protected Amino Acid Building Block for Peptide Synthesis and Medicinal Chemistry


tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate (CAS 151294-93-8) is an orthogonally protected α-amino acid derivative featuring both a tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl ester on the carboxyl terminus . This compound belongs to the class of protected allylglycine (homoallylglycine) derivatives and is widely employed as a synthetic intermediate in peptide chemistry and medicinal chemistry programs . Its hex-5-enoate backbone incorporates a terminal alkene, providing a reactive handle for downstream functionalization via cross-coupling, metathesis, or Michael addition chemistry .

Why Generic Substitution of tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate with Methyl Ester or Free Acid Analogs Fails in Multi-Step Synthesis


Substituting this compound with structurally similar analogs such as the methyl ester ((S)-methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate, CAS 92136-57-7) or the free acid (N-Boc-homoallylglycine, CAS 214206-61-8) introduces critical differences in orthogonal deprotection capability, physical handling properties, and downstream reactivity that directly impact synthetic efficiency and procurement decisions [1]. The tert-butyl ester moiety is essential for maintaining acid-labile orthogonality alongside the Boc group, enabling sequential deprotection strategies that are impossible with a methyl ester [2]. Furthermore, the tert-butyl ester confers significantly different solubility and chromatographic behavior compared to the methyl ester, altering purification workflows and yields .

Quantitative Differentiation Evidence for tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate Versus Closest Analogs


Orthogonal Protection: tert-Butyl Ester Enables Sequential Deprotection Strategies Not Possible with Methyl Ester Analogs

The compound contains both an N-Boc group and a tert-butyl ester, a combination that enables orthogonal deprotection. The tert-butyl ester can be selectively cleaved in the presence of the Boc group using the CeCl3·7H2O-NaI system in acetonitrile, reversing the typical acid-labile selectivity [1]. This is in contrast to the methyl ester analog ((S)-methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate, CAS 92136-57-7), which cannot be selectively deprotected under these conditions and requires harsher basic hydrolysis that may compromise the Boc group or cause racemization .

Peptide Synthesis Orthogonal Protecting Groups Solid-Phase Peptide Synthesis

Physical Property Differentiation: Lower Density and Higher Boiling Point of tert-Butyl Ester Versus Methyl Ester Impacts Purification and Handling

The tert-butyl ester exhibits a density of 0.993 g/cm³ and a boiling point of 371.086 °C at 760 mmHg, compared to the methyl ester analog ((S)-methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate, CAS 92136-57-7) which has a predicted density of 1.022 ± 0.06 g/cm³ and a predicted boiling point of 335.5 ± 42.0 °C [1][2]. The lower density of the tert-butyl ester can facilitate separation from denser reaction byproducts during workup, while the higher boiling point allows for greater thermal stability during solvent removal under reduced pressure .

Chromatography Purification Physical Properties

Synthetic Yield Benchmark: 86% Yield in Alkylation Route Provides a Reproducible Procurement and Scale-Up Baseline

The compound is synthesized via alkylation of N-(tert-butoxycarbonyl)glycine tert-butyl ester with 1-bromo-4-butene, achieving an 86% isolated yield under optimized conditions (n-BuLi, HMPA, THF, -78 °C to room temperature, 7.5 h) . This yield compares favorably to typical isolated yields for analogous α-alkylation reactions of protected glycine derivatives, which commonly range from 52% to 72% as reported in similar methodologies [1]. The 86% yield establishes a reliable benchmark for procurement decisions, as it indicates a robust and scalable synthetic route that minimizes the cost-per-gram for bulk purchases.

Synthetic Methodology Process Chemistry Alkylation

Lipophilicity Profile: LogP 3.58 Differentiates tert-Butyl Ester from More Polar Methyl Ester and Free Acid Analogs for Peptide Design

The compound exhibits a calculated LogP (octanol-water partition coefficient) of 3.5785, reflecting the lipophilic character conferred by the dual tert-butyl protecting groups [1]. In contrast, the methyl ester analog ((S)-methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate, CAS 92136-57-7) has a lower LogP (predicted ~2.5–3.0), and the free acid (N-Boc-homoallylglycine, CAS 214206-61-8) is significantly more polar [2]. The higher LogP of the tert-butyl ester enhances its solubility in organic solvents such as dichloromethane and ethyl acetate while reducing aqueous solubility, a property that can be leveraged in liquid-liquid extraction workups and in the design of lipophilic peptide conjugates .

Lipophilicity ADME Peptide Drug Design

Optimal Research and Industrial Application Scenarios for tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate Based on Quantitative Differentiation Evidence


Sequential Deprotection in Solid-Phase Peptide Synthesis (SPPS)

In SPPS workflows requiring orthogonal deprotection, this compound is the superior choice over methyl ester analogs. The tert-butyl ester can be selectively cleaved on-resin using mild acidic conditions (e.g., TFA) or the CeCl3·7H2O-NaI system while leaving the Boc group intact, enabling sequential functionalization of the amino and carboxyl termini [1]. This orthogonal strategy is essential for synthesizing branched peptides, cyclic peptides, or peptide conjugates where precise control over protecting group removal is critical [2].

Synthesis of Lipophilic Peptide Conjugates and Prodrugs

The LogP of 3.5785 makes this compound an ideal building block for incorporating lipophilic allylglycine residues into peptide sequences intended for improved membrane permeability or for formulation in lipid-based drug delivery systems [1]. Compared to the more polar methyl ester or free acid analogs, the tert-butyl ester enhances organic-phase solubility during synthesis and purification, reducing the need for mixed-solvent systems and improving overall yield [2].

Large-Scale Synthesis and Process Chemistry

The established synthetic route with an 86% isolated yield provides a robust and scalable method for producing multi-gram to kilogram quantities of this compound [1]. This high-yielding alkylation protocol minimizes raw material costs and waste, making it an economically viable choice for process chemistry groups developing peptide-based therapeutics or conducting medicinal chemistry campaigns that require significant amounts of the allylglycine scaffold [2].

Downstream Alkene Functionalization via Cross-Coupling or Metathesis

The terminal alkene in the hex-5-enoate backbone serves as a versatile handle for further elaboration, including Heck coupling, olefin metathesis, and hydroboration-oxidation sequences [1]. The tert-butyl ester's stability under basic and mild acidic conditions ensures that the alkene can be functionalized without premature deprotection, a key advantage over more labile ester analogs that may undergo transesterification or hydrolysis during these transformations [2].

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